molecular formula C22H25N3O4S2 B2930421 2-[(3,5-dimethylphenyl)({5,5-dioxo-3aH,4H,6H,6aH-5lambda6-thieno[3,4-d][1,3]thiazol-2-yl})amino]-N-(3-methoxyphenyl)acetamide CAS No. 866846-45-9

2-[(3,5-dimethylphenyl)({5,5-dioxo-3aH,4H,6H,6aH-5lambda6-thieno[3,4-d][1,3]thiazol-2-yl})amino]-N-(3-methoxyphenyl)acetamide

Cat. No.: B2930421
CAS No.: 866846-45-9
M. Wt: 459.58
InChI Key: MJAGTELZXADAAH-UHFFFAOYSA-N
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Description

2-[(3,5-dimethylphenyl)({5,5-dioxo-3aH,4H,6H,6aH-5lambda6-thieno[3,4-d][1,3]thiazol-2-yl})amino]-N-(3-methoxyphenyl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a thieno[3,4-d][1,3]thiazole core with a dimethylphenyl and methoxyphenyl substituent, making it an interesting subject for research in organic chemistry and material science.

Preparation Methods

The synthesis of 2-[(3,5-dimethylphenyl)({5,5-dioxo-3aH,4H,6H,6aH-5lambda6-thieno[3,4-d][1,3]thiazol-2-yl})amino]-N-(3-methoxyphenyl)acetamide typically involves multiple steps, starting from readily available precursors. The synthetic route may include the following steps:

    Formation of the thieno[3,4-d][1,3]thiazole core: This can be achieved through a cyclization reaction involving appropriate thiophene and thiazole precursors under specific conditions.

    Introduction of the dimethylphenyl group: This step may involve a substitution reaction where the dimethylphenyl group is introduced to the thieno[3,4-d][1,3]thiazole core.

    Attachment of the methoxyphenylacetamide moiety: This can be done through an amide coupling reaction, where the methoxyphenylacetamide is coupled to the intermediate product from the previous step.

Industrial production methods would likely optimize these steps for scalability, focusing on yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

2-[(3,5-dimethylphenyl)({5,5-dioxo-3aH,4H,6H,6aH-5lambda6-thieno[3,4-d][1,3]thiazol-2-yl})amino]-N-(3-methoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can undergo substitution reactions, where specific substituents are replaced with other functional groups.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-[(3,5-dimethylphenyl)({5,5-dioxo-3aH,4H,6H,6aH-5lambda6-thieno[3,4-d][1,3]thiazol-2-yl})amino]-N-(3-methoxyphenyl)acetamide has several scientific research applications:

    Chemistry: It can be used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound may have potential as a bioactive molecule, with applications in drug discovery and development.

    Medicine: Research may explore its potential therapeutic effects and mechanisms of action.

    Industry: The compound can be used in the development of new materials with specific properties, such as electronic or photonic applications.

Mechanism of Action

The mechanism of action of 2-[(3,5-dimethylphenyl)({5,5-dioxo-3aH,4H,6H,6aH-5lambda6-thieno[3,4-d][1,3]thiazol-2-yl})amino]-N-(3-methoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar compounds to 2-[(3,5-dimethylphenyl)({5,5-dioxo-3aH,4H,6H,6aH-5lambda6-thieno[3,4-d][1,3]thiazol-2-yl})amino]-N-(3-methoxyphenyl)acetamide include other thieno[3,4-d][1,3]thiazole derivatives with different substituents. These compounds may share similar chemical properties but differ in their specific applications and biological activities. The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique properties and applications.

Properties

IUPAC Name

2-(N-(5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-yl)-3,5-dimethylanilino)-N-(3-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O4S2/c1-14-7-15(2)9-17(8-14)25(22-24-19-12-31(27,28)13-20(19)30-22)11-21(26)23-16-5-4-6-18(10-16)29-3/h4-10,19-20H,11-13H2,1-3H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJAGTELZXADAAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)N(CC(=O)NC2=CC(=CC=C2)OC)C3=NC4CS(=O)(=O)CC4S3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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